molecular formula C13H18N2O3S B2572583 (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone CAS No. 1797343-16-8

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2572583
CAS No.: 1797343-16-8
M. Wt: 282.36
InChI Key: MCBPYIQYXNAQTD-UHFFFAOYSA-N
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Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone: is a chemical compound with a unique structure that combines an azetidine ring, a pyridine ring, and an isobutylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using isobutylsulfonyl chloride under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in catalysis and other industrial chemical processes.

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Isobutylsulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
  • (3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone

Uniqueness

(3-(Isobutylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10(2)9-19(17,18)12-7-15(8-12)13(16)11-4-3-5-14-6-11/h3-6,10,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBPYIQYXNAQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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